Aromatase Inhibition Selectivity: 4-(4-Aminophenyl)cyclohexane vs. Clinical Benchmark Aminoglutethimide
In a direct in vitro head-to-head comparison, the (4-aminophenyl)cyclohexane analog (Compound 5) exhibited a relative aromatase inhibitory potency of 2.7 times that of aminoglutethimide (AG), a clinically established non-steroidal aromatase inhibitor [1]. Crucially, Compound 5 demonstrated superior selectivity by showing no inhibitory effect on desmolase (the cholesterol side-chain cleavage enzyme), whereas AG and other 1-alkyl-1-(4-aminophenyl)cyclohexane analogs retained significant desmolase inhibition comparable to AG [1]. The data was generated using human placental aromatase and desmolase enzyme assays, confirming the target compound's scaffold-specific advantage.
| Evidence Dimension | Aromatase Inhibitory Potency (Relative to AG) |
|---|---|
| Target Compound Data | Relative potency = 2.7 (vs. AG = 1.0) |
| Comparator Or Baseline | Aminoglutethimide (AG, 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione), Relative potency = 1.0 |
| Quantified Difference | 2.7-fold increase in in vitro potency |
| Conditions | Human placental aromatase enzyme assay; in vitro |
Why This Matters
This demonstrates the (4-aminophenyl)cyclohexyl pharmacophore can achieve a 2.7x potency boost over the historical clinical agent while simultaneously eliminating off-target desmolase inhibition, a known source of AG's corticosteroid-related toxicity.
- [1] Hartmann, R.W., et al. Synthesis and evaluation of 4-alkylanilines as mammary tumor inhibiting aromatase inhibitors. Eur J Med Chem. 1992; 27(3):293-296. View Source
